molecular formula C7H12ClN3O2 B3047689 Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1431965-00-2

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No. B3047689
CAS RN: 1431965-00-2
M. Wt: 205.64
InChI Key: BCSLZWZVBUUYOI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound with the CAS Number: 1431965-00-2 . It has a molecular weight of 205.64 . The IUPAC name for this compound is ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-9-10(6)2;/h4H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a salt . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthetic Chemistry and Auxin Activities

A study by Yue et al. (2010) involved the synthesis of Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method, leading to various pyrazole carboxylic acids. These compounds, while displaying moderate auxin activities, showed some antiblastic effects on wheat gemma, indicating potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Corrosion Inhibition

Dohare et al. (2017) demonstrated the use of pyrazole derivatives as effective corrosion inhibitors for mild steel, crucial for industrial applications such as pickling processes. These compounds, including variants of Ethyl 6-amino-3-methyl-4-(substituted)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, exhibited high inhibition efficiency, attributed to their adsorption on the metal surface, offering insights into the design of new corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial and Anticancer Research

A series of novel pyrazole derivatives, synthesized from Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant antimicrobial and anticancer activities in vitro. These findings suggest the potential of these compounds in developing new therapeutic agents, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Other Applications

Further research into Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed its fungicidal and plant growth regulation activities, suggesting applications in agriculture for disease control and crop yield optimization. This illustrates the compound's potential beyond traditional pharmaceutical uses, extending to agricultural sciences (Minga, 2005).

Safety and Hazards

While specific safety and hazard information for this compound was not found, compounds of similar structure have been classified as Eye Irritant 2 and Skin Irritant 2 . These classifications suggest that the compound may cause skin irritation or serious eye irritation.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with pyrazole derivatives suggests that the compound may induce various molecular and cellular changes.

properties

IUPAC Name

ethyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-9-10(6)2;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLZWZVBUUYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

CAS RN

1431965-00-2
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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